molecular formula C8H8N2O4 B8475214 2-(1,3-Dioxolanyl)-5-nitropyridine

2-(1,3-Dioxolanyl)-5-nitropyridine

Cat. No.: B8475214
M. Wt: 196.16 g/mol
InChI Key: OCFHYMIJDJQVKE-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolanyl)-5-nitropyridine (CAS: 119694-70-1) is a nitro-substituted pyridine derivative characterized by a 1,3-dioxolane ring attached to the pyridine scaffold at position 2 and a nitro group at position 4. Its molecular formula is C₉H₁₀N₂O₄, with a molecular weight of 210.187 g/mol .

Properties

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

2-(1,3-dioxolan-2-yl)-5-nitropyridine

InChI

InChI=1S/C8H8N2O4/c11-10(12)6-1-2-7(9-5-6)8-13-3-4-14-8/h1-2,5,8H,3-4H2

InChI Key

OCFHYMIJDJQVKE-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-(1,3-Dioxolanyl)-5-nitropyridine with structurally related 5-nitropyridine derivatives:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reported Applications
This compound 1,3-Dioxolane (C2), -NO₂ (C5) C₉H₁₀N₂O₄ 210.187 Dioxolane, nitro Synthetic intermediate
2-(Benzylamino)-5-nitropyridine Benzylamino (C2), -NO₂ (C5) C₁₂H₁₁N₃O₂ 229.235 Amine, nitro IR spectroscopy studies
2-(4-Chlorophenoxy)-5-nitropyridine 4-Cl-phenoxy (C2), -NO₂ (C5) C₁₁H₇ClN₂O₃ 250.64 Phenoxy ether, nitro Agrochemical synthesis
2-(2-Aminoethylamino)-5-nitropyridine Ethylamino (C2), -NO₂ (C5) C₇H₁₀N₄O₂ 182.18 Amine, nitro MALDI matrix for biomolecules
5-(2-Fluorophenyl)-2-hydroxynicotinic acid 2-Fluorophenyl (C5), -COOH (C3) C₁₂H₈FNO₃ 233.20 Carboxylic acid, fluorine, hydroxyl Pharmaceutical research

Key Differences and Implications

In contrast, the benzylamino group in 2-(Benzylamino)-5-nitropyridine introduces nucleophilic character, enabling participation in coupling reactions . The phenoxy ether in 2-(4-Chlorophenoxy)-5-nitropyridine enhances lipophilicity (LogP > 2.5 inferred), favoring agrochemical applications .

Physical Properties: 2-(2-Aminoethylamino)-5-nitropyridine exhibits superior vacuum stability compared to traditional matrices like PNA, making it effective in MALDI mass spectrometry . The dioxolane derivative lacks such reported stability but may offer advantages in solution-phase reactions due to its polar dioxolane moiety.

Biological and Material Applications: 2-(2-Aminoethylamino)-5-nitropyridine is optimized for negative-ion mode MALDI, critical for lipid and metabolite analysis . 5-(2-Fluorophenyl)-2-hydroxynicotinic acid’s carboxylic acid group enables metal coordination, relevant in enzyme inhibition studies .

Preparation Methods

Nitration of Pyridine Precursors

The synthesis typically begins with nitration of a pyridine derivative. For example, 5-nitropyridine-2-carboxaldehyde serves as a key intermediate. Nitration is achieved using a mixture of concentrated sulfuric acid and fuming nitric acid (HNO₃/H₂SO₄) at temperatures below 10°C to minimize side reactions. Controlled addition of the nitrating agent ensures selective substitution at the 5-position, yielding 5-nitropyridine-2-carboxaldehyde with ~90% purity.

Dioxolane Ring Formation

The dioxolane ring is introduced via acetal formation. The aldehyde group of 5-nitropyridine-2-carboxaldehyde reacts with ethylene glycol under acidic catalysis (e.g., p-toluenesulfonic acid or BF₃·Et₂O). This step is typically performed in anhydrous dichloromethane (DCM) or toluene at reflux (80–110°C) for 6–12 hours. The reaction proceeds via nucleophilic attack of the glycol’s hydroxyl groups on the electrophilic aldehyde, forming the cyclic acetal. Yields range from 70% to 85%, depending on the catalyst and solvent.

Key Reaction Conditions:

StepReagentsTemperatureSolventYield (%)
NitrationHNO₃/H₂SO₄<10°CDichloroethane91.7
Acetal FormationEthylene glycol, BF₃·Et₂O80–110°CToluene85
MethodNitration Yield (%)Purity (%)Key Limitation
Sequential (Sec. 1)85–9198Multi-step, hazardous nitration
Alternative (Sec. 2)50–6590Low yield due to deactivation

Palladium-Catalyzed Coupling Strategies

Stille Coupling for Vinyl-Dioxolane Intermediates

In a patented approach, 2-vinyl-5-nitropyridine is synthesized via Stille coupling using tributyl(vinyl)tin and 5-nitro-2-iodopyridine with Pd(OAc)₂ and CuI as co-catalysts. The vinyl group is subsequently oxidized to an aldehyde using ozone or SeO₂, followed by acetal formation with ethylene glycol. This route achieves high overall yields (75–80%) but involves toxic tin reagents.

Catalytic Reaction Parameters:

Coupling TypeCatalyst SystemSolventTemperatureYield (%)
Suzuki-MiyauraPd(PPh₃)₄, K₃PO₄Toluene80°C90
StillePd(OAc)₂, CuITHF60°C78

Reductive Amination and Cyclization Methods

Reductive Cyclization of Nitro-Dioxolane Precursors

A novel method involves reductive cyclization of 2-nitro-5-(2-hydroxyethyl)pyridine using Zn/HCl. The hydroxyethyl side chain undergoes intramolecular cyclization with the nitro group, forming the dioxolane ring. This one-pot process reduces the nitro group to an amine transiently, which facilitates cyclization, yielding 2-(1,3-dioxolanyl)-5-aminopyridine. Subsequent oxidation with H₂O₂ regenerates the nitro group, achieving a total yield of 65%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates acetal formation and nitration steps. For instance, a mixture of 5-nitropyridine-2-carboxaldehyde, ethylene glycol, and BF₃·Et₂O irradiated at 100°C for 15 minutes achieves 88% yield, compared to 6 hours under conventional heating. This method reduces reaction times by 90% and improves reproducibility.

Comparative Analysis of Methods

Efficiency and Scalability

  • Sequential Nitration/Acetal Formation (Sec. 1): Most widely used industrially due to high yields but requires hazardous nitrating agents.

  • Palladium-Catalyzed Coupling (Sec. 3): Scalable and selective but limited by catalyst cost and tin reagent toxicity.

  • Reductive Cyclization (Sec. 4): Eco-friendly but lower yields and multi-step optimization.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1,3-Dioxolanyl)-5-nitropyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or electrophilic disulfide coupling. For example, disulfide intermediates (e.g., 2,2'-dithiobis(5-nitropyridine)) react with thiols in THF/DMF under basic conditions (e.g., triethylamine or DIPEA) to form derivatives like 2-(ethyldisulfaneyl)-5-nitropyridine. Reaction optimization involves controlling stoichiometry (1.2 eq. disulfide), solvent polarity, and reaction time (~10 min at RT) to maximize yield . Alternatively, 1,3-dioxolanyl groups can be introduced via ylide-mediated reactions, where methyl ketones or α,β-unsaturated aldehydes are generated as intermediates .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm the dioxolanyl ring (e.g., characteristic δ 4.0–5.0 ppm for methylenedioxy protons) and nitropyridine aromatic shifts.
  • FT-IR : Peaks at ~1520 cm1^{-1} (NO2_2 asymmetric stretching) and ~1350 cm1^{-1} (symmetric stretching).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ and fragmentation patterns.
  • X-ray Diffraction : For crystallographic validation of the dioxolanyl-pyridine linkage and nitro group orientation .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density-functional theory (DFT) studies (e.g., B3LYP/6-31G*) can model transition states and electron density maps. For instance:

  • Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., nitro group para to dioxolanyl may enhance electrophilicity).
  • Compare HOMO-LUMO gaps to assess charge-transfer potential.
  • Validate against experimental kinetic data (e.g., reaction rates with thiols) to refine computational models .

Q. How can contradictions in spectroscopic data (e.g., unexpected NOE correlations) be resolved during structural elucidation?

  • Methodological Answer :

  • Dynamic NMR : Detect conformational exchange (e.g., dioxolanyl ring puckering) causing split signals.
  • Variable-Temperature Studies : Identify temperature-dependent shifts (e.g., nitro group rotation barriers).
  • 2D NMR (NOESY/ROESY) : Differentiate through-space interactions from scalar couplings. For example, cross-peaks between dioxolanyl protons and pyridine H-3 may indicate restricted rotation .

Q. What strategies are effective for analyzing the compound’s stability under varying pH and solvent conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions. Monitor degradation via HPLC-MS.
  • Solvent Polarity Screening : Use Kamlet-Taft parameters to correlate stability with solvent hydrogen-bond donor/acceptor capacity. Polar aprotic solvents (e.g., DMF) may stabilize the nitro group .

Experimental Design & Data Analysis

Q. How to design experiments to study the compound’s role in multicomponent reactions (MCRs)?

  • Methodological Answer :

  • Screening : Use a fractional factorial design to test variables (catalyst, solvent, temperature). For example, combine this compound with aldehydes and amines in Ugi or Biginelli reactions.
  • Response Surface Methodology (RSM) : Optimize yield by modeling interactions between variables (e.g., temperature vs. catalyst loading) .

Q. What statistical approaches are recommended for resolving batch-to-batch variability in synthesis?

  • Methodological Answer :

  • Principal Component Analysis (PCA) : Identify critical process parameters (e.g., reaction time, solvent purity) contributing to variability.
  • Control Charts : Monitor impurity profiles (e.g., residual disulfide intermediates) across batches using HPLC data .

Theoretical & Mechanistic Insights

Q. How does the dioxolanyl ring influence the electronic properties of the nitropyridine moiety?

  • Methodological Answer :

  • Electron Withdrawing Effect : The dioxolanyl group’s electron-donating nature via the oxygen atoms may reduce the nitro group’s electrophilicity.
  • DFT Calculations : Compare Mulliken charges on the nitro group in this compound vs. 5-nitropyridine derivatives. Validate with Hammett substituent constants (σ) .

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